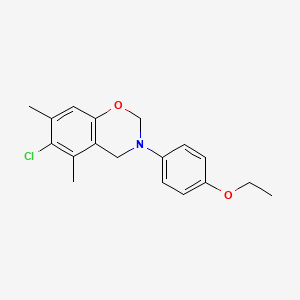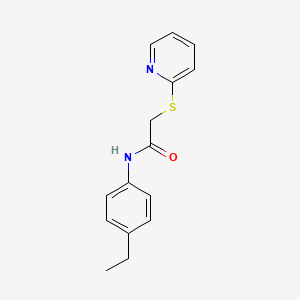![molecular formula C20H17F2N3O2 B5516049 (3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone is a useful research compound. Its molecular formula is C20H17F2N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.12888312 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
Compounds with structural elements similar to (3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone have been synthesized and studied for their optical properties. For instance, a series of diarylated imidazo[1,5-a]pyridine derivatives were synthesized and characterized, showcasing absorption and fluorescence spectra with notable Stokes' shifts. These shifts and quantum yields suggest potential applications in materials science, specifically in the development of luminescent materials for various technologies (Volpi et al., 2017).
Antiproliferative and Antimicrobial Activities
Research on compounds containing elements of the query molecule has revealed significant biological activities. Specifically, conjugates of imidazo[4,5-b]pyridin and indolylmethanone have shown considerable antiproliferative activity against several human cancer cell lines. Such studies suggest the potential utility of these compounds as templates for the development of new anticancer agents (Mullagiri et al., 2018).
Similarly, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have been synthesized and displayed good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Mallesha & Mohana, 2014).
Novel Synthetic Methods
Innovative synthetic methods have been developed for compounds with structural similarities, expanding the possibilities for synthesizing a broad range of imidazo[1,5-α]pyridines. These methods leverage anomeric stereoauxiliary strategies to access a wide variety of products, potentially including those with the specific structure of interest. Such advancements in synthetic chemistry could facilitate the exploration of new materials and pharmaceuticals (Zeng et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-3-1-14(11-17(16)22)19(26)13-5-8-24(9-6-13)20(27)15-2-4-18-23-7-10-25(18)12-15/h1-4,7,10-13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVOINXQZXADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-propan-2-yl-N'-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B5515970.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5516019.png)
![3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5516025.png)
![{2-chloro-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)




![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B5516062.png)
